molecular formula C19H23ClN4O5 B11198496 N-(3-chloro-4-methoxyphenyl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide

N-(3-chloro-4-methoxyphenyl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide

Cat. No.: B11198496
M. Wt: 422.9 g/mol
InChI Key: OWSNYVONMGWJEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Chloro-4-methoxyphenyl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound is characterized by its unique structural features, including a chloro-methoxyphenyl group and a morpholinyl-dihydropyrimidinyl moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the chloro-methoxyphenyl intermediate: This step involves the chlorination of 4-methoxyphenol to obtain 3-chloro-4-methoxyphenol.

    Synthesis of the dihydropyrimidinyl intermediate: This involves the condensation of appropriate aldehydes, urea, and β-ketoesters under acidic conditions to form the dihydropyrimidinone core.

    Coupling of intermediates: The final step involves coupling the chloro-methoxyphenyl intermediate with the dihydropyrimidinyl intermediate using suitable reagents and catalysts to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Materials Science: It is explored for its potential use in the development of advanced materials with specific properties.

    Biological Research: The compound is used in various biological assays to study its effects on cellular processes and molecular pathways.

    Industrial Applications: It is investigated for its potential use in industrial processes, including catalysis and material synthesis.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-methoxyphenyl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide: can be compared with other compounds having similar structural features, such as:

Uniqueness

The uniqueness of N-(3-chloro-4-methoxyphenyl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H23ClN4O5

Molecular Weight

422.9 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[4-(methoxymethyl)-2-morpholin-4-yl-6-oxopyrimidin-1-yl]acetamide

InChI

InChI=1S/C19H23ClN4O5/c1-27-12-14-10-18(26)24(19(22-14)23-5-7-29-8-6-23)11-17(25)21-13-3-4-16(28-2)15(20)9-13/h3-4,9-10H,5-8,11-12H2,1-2H3,(H,21,25)

InChI Key

OWSNYVONMGWJEC-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=O)N(C(=N1)N2CCOCC2)CC(=O)NC3=CC(=C(C=C3)OC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.